Procyanidin A2 Procyanidin A2 Proanthocyanidin A2 is a proanthocyanidin obtained by the condensation of (-)-epicatechin units. It has a role as an antioxidant, an anti-HIV agent, a metabolite and an angiogenesis modulating agent. It is a hydroxyflavan and a proanthocyanidin. It is functionally related to a (-)-epicatechin.
Proanthocyanidin A2 is a natural product found in Cinnamomum iners, Litchi chinensis, and other organisms with data available.
See also: Litchi fruit (part of).
Brand Name: Vulcanchem
CAS No.: 41743-41-3
VCID: VC21341267
InChI: InChI=1S/C30H24O12/c31-13-7-20(37)24-22(8-13)41-30(12-2-4-16(33)19(36)6-12)29(39)26(24)25-23(42-30)10-17(34)14-9-21(38)27(40-28(14)25)11-1-3-15(32)18(35)5-11/h1-8,10,21,26-27,29,31-39H,9H2/t21-,26-,27-,29-,30+/m1/s1
SMILES: C1C(C(OC2=C1C(=CC3=C2C4C(C(O3)(OC5=CC(=CC(=C45)O)O)C6=CC(=C(C=C6)O)O)O)O)C7=CC(=C(C=C7)O)O)O
Molecular Formula: C30H24O12
Molecular Weight: 576.5 g/mol

Procyanidin A2

CAS No.: 41743-41-3

Cat. No.: VC21341267

Molecular Formula: C30H24O12

Molecular Weight: 576.5 g/mol

* For research use only. Not for human or veterinary use.

Procyanidin A2 - 41743-41-3

CAS No. 41743-41-3
Molecular Formula C30H24O12
Molecular Weight 576.5 g/mol
IUPAC Name (1R,5R,6R,13S,21R)-5,13-bis(3,4-dihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol
Standard InChI InChI=1S/C30H24O12/c31-13-7-20(37)24-22(8-13)41-30(12-2-4-16(33)19(36)6-12)29(39)26(24)25-23(42-30)10-17(34)14-9-21(38)27(40-28(14)25)11-1-3-15(32)18(35)5-11/h1-8,10,21,26-27,29,31-39H,9H2/t21-,26-,27-,29-,30+/m1/s1
Standard InChI Key NSEWTSAADLNHNH-LSBOWGMISA-N
Isomeric SMILES C1[C@H]([C@H](OC2=C1C(=CC3=C2[C@@H]4[C@H]([C@](O3)(OC5=CC(=CC(=C45)O)O)C6=CC(=C(C=C6)O)O)O)O)C7=CC(=C(C=C7)O)O)O
SMILES C1C(C(OC2=C1C(=CC3=C2C4C(C(O3)(OC5=CC(=CC(=C45)O)O)C6=CC(=C(C=C6)O)O)O)O)C7=CC(=C(C=C7)O)O)O
Canonical SMILES C1C(C(OC2=C1C(=CC3=C2C4C(C(O3)(OC5=CC(=CC(=C45)O)O)C6=CC(=C(C=C6)O)O)O)O)C7=CC(=C(C=C7)O)O)O
Melting Point 300 °C

Chemical Structure and Properties

Procyanidin A2 is a proanthocyanidin formed through the condensation of (-)-epicatechin units. Its chemical formula is C30H24O12 with a molecular weight of 576.5 g/mol . Unlike B-type proanthocyanidins that are joined via C4β→C8, C4β→C6, C4α→C8, or C4α→C6 bonds, A-type proanthocyanidins such as Procyanidin A2 have an additional interflavan bond C2β→O7 . Specifically, Procyanidin A2 is structurally identified as (+)-epicatechin-(4β-8,2β-O-7)-epicatechin .

The compound is also known by several synonyms including Proanthocyanidin A2, Procyanidol A2, and Procyanidoepicatechin . Its systematic IUPAC name is (2R,3R,8S,14R,15R)-2,8-bis(3,4-dihydroxyphenyl)-3,4-dihydro-2H,14H-8,14-methanobenzo dioxocino[4,5-h]chromene-3,5,11,13,15-pentaol .

Physical and Chemical Properties

The physicochemical properties of Procyanidin A2 are summarized in the table below:

PropertyValue
Molecular FormulaC30H24O12
Molecular Weight576.5 g/mol
Physical StateSolid
ColorWhite to pink
Melting Point300°C
SolubilitySoluble in DMSO, ethanol, methanol; sparingly soluble in water
pKa (Predicted)8.77±0.70
CAS Number41743-41-3

Table 1: Physicochemical properties of Procyanidin A2

Natural Sources

Procyanidin A2 is distributed in various plant species and plant parts. It has been reported in:

  • Grape seeds (Vitis vinifera) - contains significant amounts of Procyanidin A2

  • Litchi chinensis (lychee)

  • Cinnamomum iners

  • Wendlandia glabrata DC - tender shoots

  • Avocado

  • Various nuts and berries

The compound is predominantly located in plant tissues such as the nucleus, shell, seed, flower, and leaves of many plant species . Its presence in these natural sources contributes to the potential health benefits associated with consumption of these foods.

Biological Activities

Antioxidant Activity

Procyanidin A2 exhibits potent antioxidant properties, which are central to many of its biological effects. Research has demonstrated that it can:

  • Suppress reactive oxygen species (ROS) production in a concentration-dependent manner (0-80 μM)

  • Upregulate the expression of antioxidant enzymes including NF-E2-related factor 2 (Nrf2) and heme oxygenase-1 (HO-1)

  • Downregulate Kelch-like ECH-associated protein 1 (Keap-1), which is a negative regulator of Nrf2

  • Reverse lipopolysaccharide (LPS)-induced Nrf2 translocation from the nucleus to the cytoplasm

These mechanisms collectively contribute to the compound's ability to protect cells against oxidative damage.

Anti-inflammatory Activity

Procyanidin A2 demonstrates significant anti-inflammatory effects through multiple pathways. Studies in LPS-stimulated RAW264.7 macrophage cells have shown that Procyanidin A2 can:

  • Inhibit the production of pro-inflammatory cytokines including tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6)

  • Suppress the release of inflammatory mediators such as prostaglandin E2 (PGE2) and nitric oxide (NO)

  • Decrease the mRNA expression levels of TNF-α and IL-6

  • Reduce the activation of the nuclear factor-κB (NF-κB) pathway by decreasing phosphorylation of key proteins (p-IKKα/β, p-IκBα, and p-p65)

  • Inhibit the mitogen-activated protein kinase (MAPK) pathway by reducing phosphorylation of p38, JNK, and ERK

These anti-inflammatory properties make Procyanidin A2 a compound of interest for conditions characterized by chronic inflammation.

Anti-diabetic Activity

Research has revealed that Procyanidin A2 possesses promising anti-diabetic properties. Studies have demonstrated that it can:

  • Inhibit α-glucosidase with an IC50 value of 0.27 ± 0.01 μg/mL, suggesting potential for postprandial management of type 2 diabetes

  • Significantly inhibit glucose-6-phosphatase activity

  • Downregulate glucose-6-phosphatase mRNA levels in diabetic mice

  • Increase glucose uptake in hepatocytes and myoblast cells

  • Prevent hyperglycemia and disturbances in glucose homeostasis

  • Protect against bisphenol A-induced reduction in pancreatic and duodenal homebox 1 (Pdx1) and glucose transporter 2 (Glut2) gene expression

  • Prevent apoptosis of pancreatic islet cells

These findings suggest that Procyanidin A2 may be effective in both the prevention and management of diabetes mellitus.

Molecular Mechanisms

Procyanidin A2 exerts its biological effects through interaction with several key cellular signaling pathways. The primary molecular mechanisms include:

NF-κB Pathway Modulation

Procyanidin A2 has been shown to suppress the NF-κB signaling pathway, which plays a crucial role in inflammation. It decreases the phosphorylation of IKKα/β, IκBα, and p65 proteins, thereby inhibiting the nuclear translocation of NF-κB and the subsequent transcription of pro-inflammatory genes .

MAPK Pathway Inhibition

The MAPK pathway is another important mediator of inflammatory responses targeted by Procyanidin A2. The compound reduces the phosphorylation of p38, JNK, and ERK, which are key components of the MAPK cascade .

Nrf2 Pathway Activation

Procyanidin A2 activates the Nrf2 antioxidant response pathway by:

  • Increasing Nrf2 expression

  • Promoting Nrf2 nuclear translocation

  • Inducing the expression of HO-1 and other antioxidant enzymes

  • Reducing Keap-1 expression, which normally sequesters Nrf2 in the cytoplasm

This activation of the Nrf2 pathway enhances cellular antioxidant capacity and protects against oxidative stress.

Research Status and Future Directions

Although significant progress has been made in understanding the biological activities of Procyanidin A2, several areas require further investigation:

  • The bioavailability and pharmacokinetics of Procyanidin A2 remain poorly characterized

  • Clinical studies are needed to validate the therapeutic potential observed in preclinical models

  • The structure-activity relationship of Procyanidin A2 compared to other procyanidins deserves more detailed examination

  • Development of improved synthetic or extraction methods could facilitate more extensive research and potential therapeutic applications

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